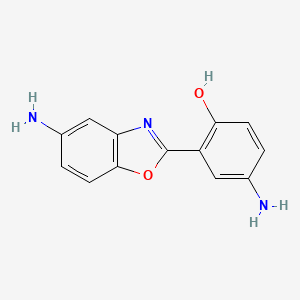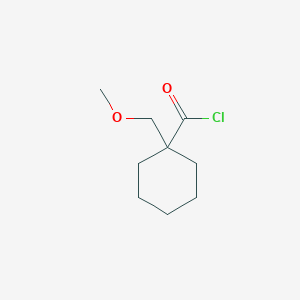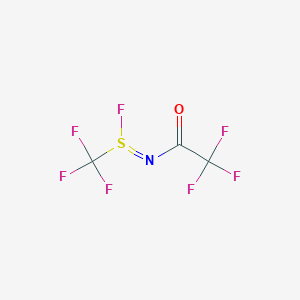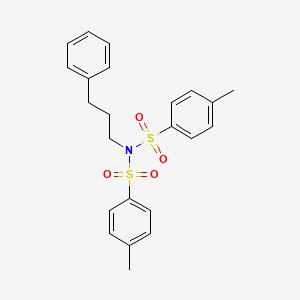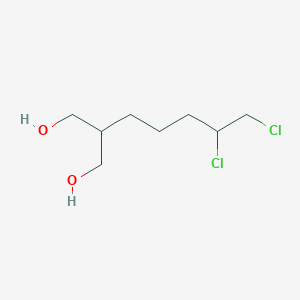
2-(4,5-Dichloropentyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dichloropentyl)propane-1,3-diol is an organic compound with the molecular formula C8H16Cl2O2 It is a derivative of propane-1,3-diol, where two chlorine atoms are substituted at the 4th and 5th positions of a pentyl chain attached to the propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloropentyl)propane-1,3-diol typically involves the chlorination of a pentyl chain followed by its attachment to a propane-1,3-diol backbone. One common method includes the reaction of 4,5-dichloropentanol with propane-1,3-diol under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dichloropentyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4,5-Dichloropentyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dichloropentyl)propane-1,3-diol involves its interaction with specific molecular targets. The chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol with similar hydroxyl functionality but lacking the chlorinated pentyl chain.
2-(4,5-Dichloropentyl)ethane-1,2-diol: A similar compound with a different diol backbone.
4,5-Dichloropentanol: A precursor in the synthesis of 2-(4,5-Dichloropentyl)propane-1,3-diol.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
73012-48-3 |
|---|---|
Fórmula molecular |
C8H16Cl2O2 |
Peso molecular |
215.11 g/mol |
Nombre IUPAC |
2-(4,5-dichloropentyl)propane-1,3-diol |
InChI |
InChI=1S/C8H16Cl2O2/c9-4-8(10)3-1-2-7(5-11)6-12/h7-8,11-12H,1-6H2 |
Clave InChI |
CNJZAYQVPNIRBK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CO)CO)CC(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


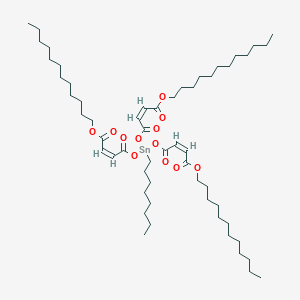
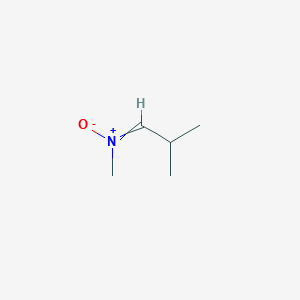
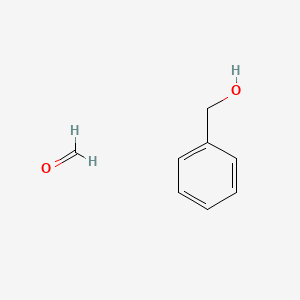
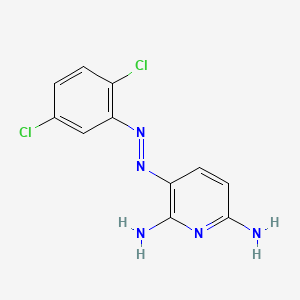

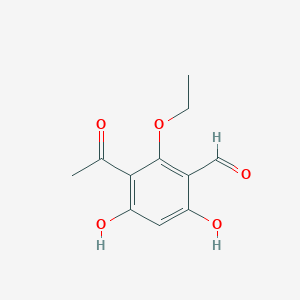
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
